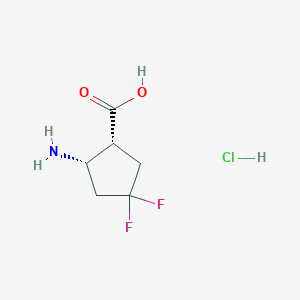

(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride

Description

(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride (CAS: 156292-75-0) is a fluorinated cyclopentane derivative with a molecular formula of C₆H₁₀ClF₂NO₂ and a molecular weight of 201.60 g/mol . Structurally, it features a cyclopentane ring substituted with an amino group at position 2, a carboxylic acid group at position 1, and two fluorine atoms at the 4,4-positions. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for pharmaceutical and biochemical applications.

Properties

Molecular Formula |

C6H10ClF2NO2 |

|---|---|

Molecular Weight |

201.60 g/mol |

IUPAC Name |

(1R,2S)-2-amino-4,4-difluorocyclopentane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C6H9F2NO2.ClH/c7-6(8)1-3(5(10)11)4(9)2-6;/h3-4H,1-2,9H2,(H,10,11);1H/t3-,4+;/m1./s1 |

InChI Key |

ZFQWMNDOPTYVQI-HJXLNUONSA-N |

Isomeric SMILES |

C1[C@H]([C@H](CC1(F)F)N)C(=O)O.Cl |

Canonical SMILES |

C1C(C(CC1(F)F)N)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride typically involves multiple steps:

Starting Material: The synthesis begins with a suitable cyclopentane derivative.

Fluorination: Introduction of fluorine atoms is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, typically using carbon dioxide or carboxylating agents.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reagents.

Continuous Flow Chemistry: Employing continuous flow chemistry techniques to enhance reaction efficiency and yield.

Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or amine derivatives in polar solvents.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride has several scientific research applications:

Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate and its biological activities.

Biological Studies: Used in studies to understand its interaction with biological targets and pathways.

Chemical Synthesis: Employed as a building block in the synthesis of more complex molecules.

Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with (1R,2S)-Cispentacin Hydrochloride

(1R,2S)-Cispentacin Hydrochloride (synonyms: Antibiotic FR 109615 Hydrochloride, (-)-Cispentacin Hydrochloride) is a closely related compound. Key differences include:

- Structural Modifications: Cispentacin lacks the 4,4-difluoro substitutions present in the target compound. Its molecular formula is C₆H₁₂ClNO₂ (assuming a cyclopentane backbone with amino and carboxylic acid groups), resulting in a lower molecular weight (~181.62 g/mol) .

- Biological Activity : Cispentacin exhibits antibiotic properties, as demonstrated in studies by Im et al. (1994) and Genin et al. (2000), who highlighted its role in inhibiting bacterial growth . The addition of fluorine in the target compound may enhance metabolic stability and binding affinity due to increased lipophilicity and electronegativity.

Comparison with Pharmacopeial Forum Compounds

The Pharmacopeial Forum PF 43(1) (2017) describes several structurally complex compounds:

- Compound i (): Features a thiazolidine ring and a bicyclo[3.2.0]heptane core with a 4-hydroxyphenyl substituent. Its larger structure (e.g., molecular formula C₂₃H₂₉N₅O₈S₂ ) suggests broader target selectivity but reduced membrane permeability compared to the cyclopentane-based target compound .

- Compound d (): Contains an azabicyclo[3.2.0]heptene system with a hydroxyethyl group. This β-lactam-like structure may confer resistance to enzymatic degradation, unlike the target compound’s non-β-lactam scaffold .

- Compound i (): A pentacyclic derivative with phenyl and thiazolidine substituents. Its high molecular weight (~1,000 g/mol) and complex topology likely limit bioavailability compared to the simpler, fluorine-enhanced target compound .

Data Table: Key Properties of Compared Compounds

*Assumed based on cyclopentane backbone.

Structure-Activity Relationship (SAR) Insights

- Fluorine Substitution: The 4,4-difluoro groups in the target compound likely increase lipophilicity and metabolic stability compared to non-fluorinated analogs like Cispentacin. Fluorine’s electronegativity may also strengthen hydrogen bonding with biological targets .

- Salt Form : The hydrochloride salt enhances aqueous solubility, a critical factor for drug delivery compared to neutral forms .

Q & A

Basic: What are the recommended methodologies for synthesizing (1R,2S)-2-amino-4,4-difluorocyclopentane-1-carboxylic acid hydrochloride with high enantiomeric purity?

Synthesis typically involves multi-step routes, including cyclopropane ring formation, fluorination, and chiral resolution. Key steps:

- Fluorination : Use diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents under inert conditions to introduce difluoro groups .

- Chiral Resolution : Employ chiral auxiliaries (e.g., tert-butyl carbamate) or enzymatic methods to isolate the (1R,2S) enantiomer .

- Salt Formation : React the free base with hydrochloric acid in anhydrous ethanol to yield the hydrochloride salt, ensuring stoichiometric control to avoid impurities .

Basic: How should researchers assess the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) and mobile phases like acetonitrile/water (0.1% TFA) for purity assessment. Retention time and peak symmetry indicate impurities .

- NMR : H and F NMR to confirm stereochemistry and fluorine positioning. Key signals: cyclopentane protons (δ 1.8–2.5 ppm) and CF groups (δ -110 to -120 ppm for F) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~228.1) and detect degradation products .

Basic: What storage conditions optimize the compound’s stability for long-term studies?

- Temperature : Store at -80°C in anhydrous, argon-purged vials. Avoid -20°C, as cyclopentane derivatives degrade by ~7–11% monthly at this temperature .

- Matrix Stability : In biological matrices (e.g., plasma), add protease inhibitors and use within 48 hours at 4°C. For urine, avoid bacterial contamination (e.g., E. coli), which accelerates degradation by >30% in 6 months .

Advanced: How can researchers resolve discrepancies in stability data between in vitro and in vivo studies?

Contradictions often arise from:

- Matrix Effects : Plasma proteins may stabilize the compound in vivo, whereas urine’s ionic strength promotes hydrolysis. Validate stability in each matrix separately using LC-MS/MS .

- Microbial Interference : Bacterial enzymes (e.g., β-lactamases in E. coli) can degrade the compound. Include control samples with bacteriostatic agents (e.g., NaN) during in vitro assays .

Advanced: What strategies mitigate racemization during synthesis or biological assays?

- Low-Temperature Synthesis : Conduct fluorination and cyclization steps below 0°C to minimize thermal racemization .

- Chiral Stationary Phases : Use HPLC columns like Chiralpak IA/IB to monitor enantiomeric excess (EE) during purification. Target EE >98% for pharmacological studies .

- Biological Buffers : Avoid high-pH conditions (>8.0) in assays, as alkaline environments promote epimerization at the cyclopentane chiral centers .

Advanced: How does the difluoro substitution impact the compound’s interaction with biological targets?

The 4,4-difluoro group:

- Enhances Metabolic Stability : Fluorine’s electronegativity reduces cytochrome P450-mediated oxidation, prolonging half-life in pharmacokinetic studies .

- Modulates Binding Affinity : In enzyme assays (e.g., peptidases), the CF group sterically hinders substrate access while polarizing adjacent carbonyl groups, altering inhibition constants (K) by ~2–3 orders of magnitude .

Advanced: What mechanistic insights explain the compound’s degradation under varying pH conditions?

- Acidic Conditions (pH <3) : Hydrochloride salt dissociates, leading to cyclopentane ring protonation and subsequent ring-opening via retro-aldol reactions .

- Neutral/Basic Conditions (pH 7–9) : Hydrolysis of the carboxylic acid group forms inactive amides or esters. Use deuterated solvents (DO) in NMR to track H/D exchange at labile positions .

Advanced: How can researchers validate the compound’s activity in enzyme inhibition assays?

- Kinetic Studies : Use Michaelis-Menten plots with varying substrate concentrations. A non-competitive inhibition pattern (unchanged K, reduced V) suggests binding to an allosteric site .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic (e.g., hydrogen bonding) vs. entropic (hydrophobic) interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.